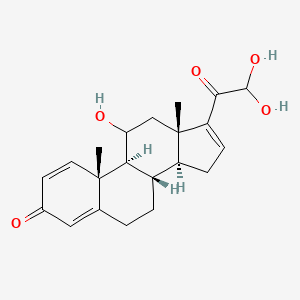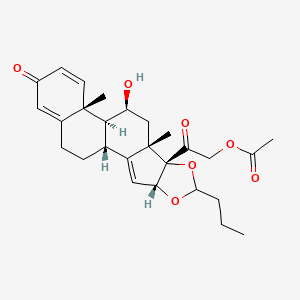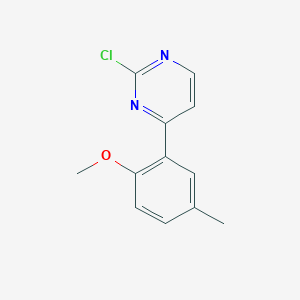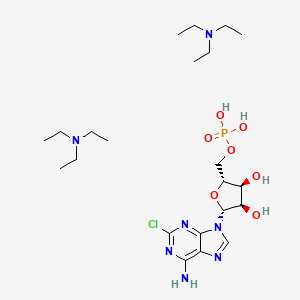![molecular formula C14H18O5 B13856196 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid is an organic compound with the molecular formula C14H18O5 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid typically involves the esterification of benzoic acid derivatives with 3-[(2-methylpropan-2-yl)oxy]-3-oxopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acids, sulfonic acids, halogenated benzoic acids.
Scientific Research Applications
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropan-2-yl)oxy]benzoic acid
- 3-[(2-Methylpropan-2-yl)oxy]-3-oxopropanoic acid
- 3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl benzoate
Uniqueness
3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(15)7-8-18-11-6-4-5-10(9-11)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
FEBBFJZQRHLYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)

![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)




![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)

